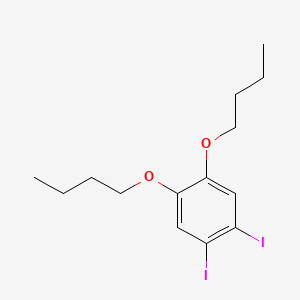
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is a derivative of the 1,3,4-thiadiazole class of compounds .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several steps. The process typically starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The 1,3,4-thiadiazole moiety is then modified to enhance its potency as an anticonvulsant agent .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 1,2,4-thiadiazol-5-yl group . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Applications De Recherche Scientifique
1-PPT has been used in a wide range of scientific research applications. It has been used in studies of enzyme kinetics, as a model compound for studying the mechanism of action of drugs, and as a substrate for various biochemical assays. 1-PPT has also been used in studies of the structure and function of proteins and in the development of new drugs. Additionally, 1-PPT has been used in studies of cell signaling pathways, as a potential therapeutic agent, and as an inhibitor of certain enzymes.
Mécanisme D'action
Target of Action
Similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives, have been evaluated for their anticonvulsant activity . This suggests that the compound might interact with targets involved in neuronal signaling, potentially influencing the excitability of neurons.
Mode of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may interact with neuronal targets to modulate their activity, thereby influencing neuronal excitability and potentially mitigating seizure activity.
Biochemical Pathways
Given the potential anticonvulsant activity of related compounds , it is plausible that this compound may influence pathways related to neuronal signaling and excitability.
Result of Action
If the compound does indeed exhibit anticonvulsant activity as suggested by the activity of related compounds , it may help to reduce neuronal excitability and potentially mitigate seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-PPT has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize in the laboratory. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, 1-PPT has some limitations when used in laboratory experiments. It is not very stable in the presence of light or oxygen and must be stored in a dark, airtight container. Additionally, 1-PPT can be toxic if ingested, so it must be handled with care in the laboratory.
Orientations Futures
1-PPT has a wide range of potential applications in the field of scientific research. It could be used to further study the mechanism of action of drugs, to develop new drugs, and to study the structure and function of proteins. Additionally, 1-PPT could be used to further study cell signaling pathways, as a potential therapeutic agent, and as an inhibitor of certain enzymes. Furthermore, 1-PPT could be used in studies of the regulation of gene expression, as well as in studies of the biochemical and physiological effects of certain compounds. Finally, 1-PPT could be used to further study the structure and function of enzymes and other macromolecules.
Méthodes De Synthèse
The synthesis of 1-PPT is a straightforward process and can be achieved by reacting 3-propyl-1,2,4-thiadiazol-5-yl with piperazine in a suitable solvent. The reaction is carried out at room temperature and the resulting product is purified by column chromatography. The yield of 1-PPT is typically high, with yields of up to 90% being reported.
Propriétés
IUPAC Name |
5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPKVQRIZMEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

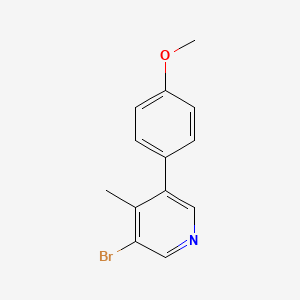



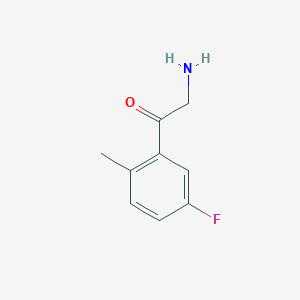
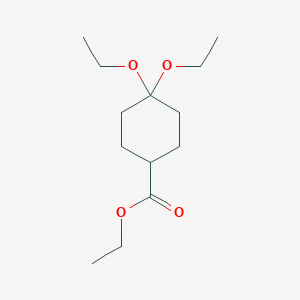

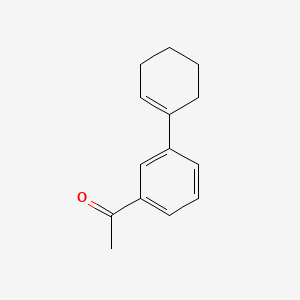
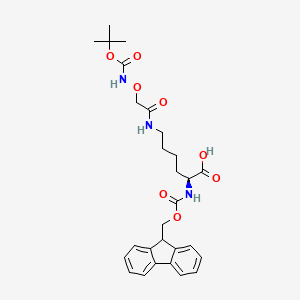
![3-Methyl-2-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B6334670.png)


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)
